

# An In-Depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

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## Compound of Interest

Compound Name: N2-Methyl-4-nitro-1,2-benzenediamine

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## Introduction

**N2-Methyl-4-nitro-1,2-benzenediamine**, a substituted aromatic diamine, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a nitro group and two amino functionalities—one of which is methylated—suggests its potential utility as a versatile building block in organic synthesis and as a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

The IUPAC name for this compound is N2-methyl-4-nitrobenzene-1,2-diamine. The locant "N2" specifies that the methyl group is attached to the nitrogen atom at position 2 of the benzene ring, which is numbered starting from one of the amino groups and proceeding towards the other.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **N2-Methyl-4-nitro-1,2-benzenediamine** and its related isomers is presented below. It is important to note that specific experimental data for the title compound is limited in publicly available literature; therefore, some properties are compared with its close isomers to provide a predictive context.

Property	N2-Methyl-4-nitro-1,2-benzenediamine	N1-Methyl-4-nitro-1,2-benzenediamine	4-Nitro-1,2-phenylenediamine
CAS Number	95576-84-4[1][2]	41939-61-1	99-56-9
Molecular Formula	C7H9N3O2[1][2]	C7H9N3O2[3]	C6H7N3O2[4]
Molecular Weight	167.17 g/mol [2]	167.16 g/mol [3]	153.14 g/mol [4]
Melting Point	Not available	174-176 °C	199-201 °C
Boiling Point	Not available	Not available	Not available
Solubility	Storage at -20°C suggests potential instability at room temperature.[5]	Slightly soluble in ethyl acetate and methanol.	Soluble in acidic aqueous solutions.
Appearance	Not available	Red to dark red to brown powder/crystal.	Dark red needles or red solid.[4]

## Spectroscopic Data

Detailed experimental spectroscopic data for **N2-Methyl-4-nitro-1,2-benzenediamine** is not readily available. However, based on the known spectra of related compounds such as 4-nitro-1,2-phenylenediamine and other substituted nitroanilines, the expected spectral characteristics can be predicted.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons (a singlet), and the protons of the primary and secondary amino groups. The positions of the aromatic protons will be influenced by the electronic effects of the nitro and amino groups.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbons attached to the nitro and amino groups showing characteristic downfield and upfield shifts, respectively. A signal for the N-methyl carbon will also be present.

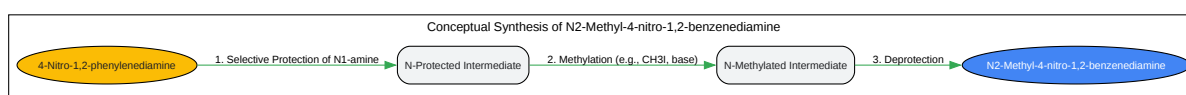
- **Infrared (IR) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic ring and the methyl group, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. The NIST WebBook provides IR spectra for related compounds like 2-methyl-4-nitroaniline which can serve as a reference.[6]
- **Mass Spectrometry:** The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (167.17 m/z). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the C-N bonds. Mass spectral data for 4-nitro-1,2-phenylenediamine is available on PubChem and can be used for comparative analysis.[4]

## Synthesis

A detailed and experimentally verified protocol for the synthesis of **N2-Methyl-4-nitro-1,2-benzenediamine** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and procedures for analogous compounds. One potential pathway is outlined below.

## Conceptual Synthesis Pathway

A potential synthesis could involve the selective N-methylation of a suitable precursor. A possible retrosynthetic analysis suggests that the target molecule could be prepared from 4-nitro-1,2-phenylenediamine.



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Caption: A conceptual multi-step synthesis pathway for **N2-Methyl-4-nitro-1,2-benzenediamine**.

## Experimental Protocol (Hypothetical)

**Step 1: Selective Protection of the N1-Amine of 4-Nitro-1,2-phenylenediamine** Due to the similar reactivity of the two amino groups, selective protection would be a critical step. This could potentially be achieved by using a bulky protecting group that preferentially reacts with the less sterically hindered N1-amine.

- Dissolve 4-nitro-1,2-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane or THF).
- Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, work up the reaction mixture to isolate the N1-protected intermediate.

**Step 2: Methylation of the N2-Amine** The remaining free amine at the N2 position can then be methylated.

- Dissolve the N1-protected intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).
- Stir the reaction at an appropriate temperature until completion (monitored by TLC).
- Isolate the N-methylated intermediate through extraction and purification.

**Step 3: Deprotection** The final step involves the removal of the protecting group to yield the desired product.

- Dissolve the N-methylated intermediate in a suitable solvent.
- Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc group).
- Monitor the reaction by TLC.

- Upon completion, neutralize the reaction mixture and isolate **N2-Methyl-4-nitro-1,2-benzenediamine** through extraction and purification by column chromatography or recrystallization.

Note: This is a hypothetical protocol and would require experimental optimization and validation. A procedure for the synthesis of the related compound 1,2-diamino-4-nitrobenzene is available from Organic Syntheses, which can provide valuable insights into handling similar compounds.[7]

## Biological Activity and Potential Applications

While specific biological studies on **N2-Methyl-4-nitro-1,2-benzenediamine** are scarce, the presence of the nitroaromatic and phenylenediamine moieties suggests potential for various biological activities.

Nitro-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities. The nitro group can be bio-reduced in vivo to form reactive nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules.

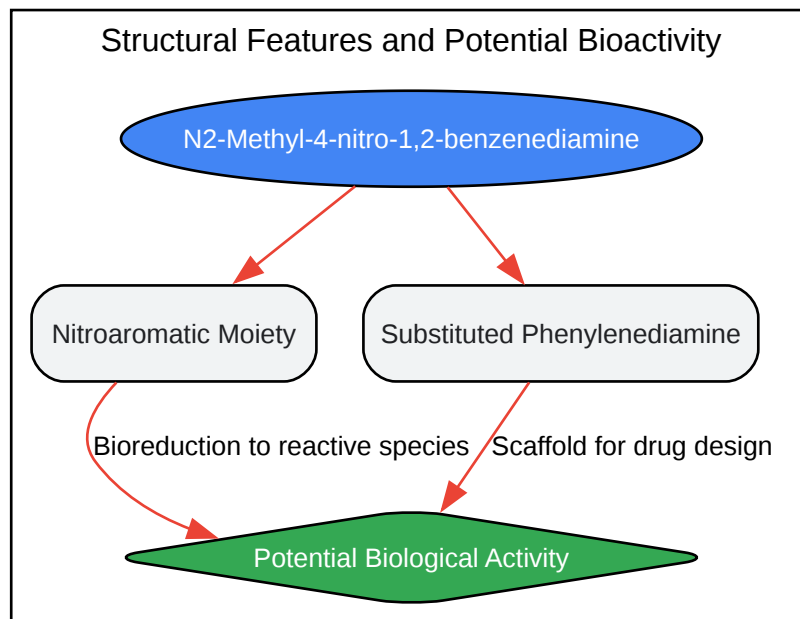
Phenylenediamine derivatives are also found in many biologically active compounds and are used as precursors in the synthesis of pharmaceuticals and dyes. For instance, a related compound, N-Methyl-4-nitrobenzene-1,2-diamine, is mentioned to react with hexanedioic acid anhydride to form a pentanoic acid derivative, indicating its utility in chemical synthesis.[3]

Given its structure, **N2-Methyl-4-nitro-1,2-benzenediamine** could be investigated for:

- **Antimicrobial Activity:** As a potential lead compound for the development of new antibacterial or antifungal agents. Research on N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has shown antimicrobial activity.[8]
- **Anticancer Activity:** The nitroaromatic scaffold is present in some anticancer drugs.
- **Material Science:** As a monomer or intermediate in the synthesis of specialty polymers or dyes.

## Logical Relationships in Bioactivity

The potential biological activity of **N2-Methyl-4-nitro-1,2-benzenediamine** can be logically linked to its structural features.



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Caption: Relationship between the structural components of the molecule and its potential bioactivity.

## Conclusion

**N2-Methyl-4-nitro-1,2-benzenediamine** is a chemical compound with potential for further exploration in medicinal chemistry and material science. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties and synthetic strategies based on available information for related compounds. Further research is warranted to fully characterize this molecule and unlock its potential applications. Researchers are encouraged to use the information presented herein as a starting point for their investigations.

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